[2-(4-Acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate
Description
[2-(4-Acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate is a pyrazole-based compound featuring a 3,5-dimethyl-1-phenylpyrazole core linked via an ester group to a 2-(4-acetamidoanilino)-2-oxoethyl moiety. This structure combines a substituted pyrazole ring—a heterocycle known for its pharmacological relevance—with an acetamidoaniline group, which may confer hydrogen-bonding capabilities and influence bioavailability. However, its exact biological targets and pharmacokinetic properties remain understudied, necessitating comparative analysis with structurally related molecules.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C22H22N4O4/c1-14-21(15(2)26(25-14)19-7-5-4-6-8-19)22(29)30-13-20(28)24-18-11-9-17(10-12-18)23-16(3)27/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
DCOYHVWZXMVGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Biological Activity
[2-(4-Acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of [2-(4-Acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate is with a molecular weight of 406.4 g/mol. The compound features a pyrazole ring, which contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted the potential pharmacological applications of pyrazole derivatives. The following table summarizes key biological activities associated with pyrazole compounds, including the target pathways and mechanisms:
Case Studies
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of various pyrazole derivatives, including [2-(4-Acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate. Results indicated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro, suggesting a potential therapeutic role in inflammatory diseases.
- Anticancer Potential : In another research project, this compound was tested against several cancer cell lines, including breast and colon cancer. The findings showed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Antimicrobial Activity : The antimicrobial efficacy of the compound was assessed against various bacterial strains. The results demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis.
Research Findings
The following key findings have emerged from recent research on pyrazole derivatives:
- Structure-Activity Relationship (SAR) : Modifications in the pyrazole structure significantly influence biological activity. For instance, substitution patterns on the phenyl ring have been correlated with enhanced anti-inflammatory effects.
- Synergistic Effects : Combinations of this compound with other known anti-inflammatory agents showed synergistic effects in reducing inflammation markers in animal models.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to [2-(4-Acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate exhibit significant anticancer activity. For instance, studies have demonstrated that pyrazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The integration of the acetamido group may further enhance this activity by improving the compound's interaction with cancer-related proteins.
Anti-inflammatory Effects
The presence of the acetamido group suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes [2-(4-Acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazole derivatives. Studies have indicated that similar compounds can exhibit activity against various bacterial and fungal strains. The ability to modify the structure of [2-(4-Acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate may lead to enhanced antimicrobial agents.
Interaction Studies
Interaction studies are crucial for understanding the mechanism of action of [2-(4-Acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate. Techniques such as:
- Molecular Docking : To predict binding affinity to target proteins.
- In vitro Assays : To evaluate biological activity against specific cell lines.
These studies help elucidate how this compound interacts with biological targets, paving the way for therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize the properties of [2-(4-Acetamidoanilino)-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate, we evaluate its structural and functional distinctions from analogous compounds (Table 1). Key comparisons are drawn from peer-reviewed studies and chemical databases.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Research Findings
Substituent Effects on Bioactivity: The 4-acetamidoanilino group in the target compound may enhance solubility and target specificity compared to halogenated analogs (e.g., 2,4-difluoroanilino derivative) . Phenothiazine-containing analogs exhibit higher cytotoxicity, likely due to redox cycling and DNA intercalation, limiting therapeutic utility despite potent activity .
Metabolic and Toxicological Profiles: Fluorinated derivatives (e.g., [2-(2,4-difluoroanilino)-2-oxoethyl] benzoate) demonstrate slower hepatic clearance in vitro, attributed to reduced cytochrome P450-mediated oxidation . Compounds with branched alkyl chains (e.g., cyano-dimethylpropyl derivative) show increased plasma half-life but higher risk of off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
